1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea
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Overview
Description
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is a chemical compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea typically involves the reaction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a pharmacophore found in various drugs, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 1,2,4-Oxadiazole-linked aminofurazan
Uniqueness
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is unique due to its specific substitution pattern and the presence of both phenyl and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWDHFTOQTYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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